Ethyl 3-(4-acetylphenyl)prop-2-enoate
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Overview
Description
Ethyl 3-(4-acetylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H14O3 It is a derivative of cinnamic acid and features an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-acetylphenyl)prop-2-enoate can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-acetylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in ethanol, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-acetylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of ethyl 3-(4-hydroxyphenyl)prop-2-enoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(4-acetylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-acetylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Similar structure but lacks the acetyl group on the aromatic ring.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar ester structure with a methoxy group instead of an acetyl group.
Ethyl 3-oxobutanoate: Similar ester structure but with a different substituent on the aromatic ring.
Uniqueness
Ethyl 3-(4-acetylphenyl)prop-2-enoate is unique due to the presence of the acetyl group on the aromatic ring, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
82989-26-2 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 3-(4-acetylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-9H,3H2,1-2H3 |
InChI Key |
ZENGWHBUYJFBQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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